1,3-Propanediol dimethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Alkylating Agent:

,3-Propanediol dimethanesulfonate (also known as propylene dimethanesulfonate or busulfan) is primarily utilized in scientific research as an alkylating agent. Alkylating agents introduce alkyl groups (hydrocarbon chains) into molecules, often forming covalent bonds with DNA. In research, this property is exploited to study various cellular processes, including:

- DNA damage and repair mechanisms: Busulfan can induce DNA damage by alkylation, allowing researchers to investigate how cells respond to and repair such damage [Source: National Library of Medicine, ""].

- Mutagenicity and carcinogenesis: Alkylation by busulfan can lead to mutations in DNA, potentially contributing to cancer development. Studies using busulfan can help researchers understand the mechanisms of mutagenesis and carcinogenesis [Source: National Center for Biotechnology Information, ""].

Cell Cycle Studies:

Busulfan can also be used to study cell cycle progression. It disrupts cell division by alkylating DNA and inhibiting mitosis, the process by which cells divide. This allows researchers to:

- Investigate the regulation of cell cycle checkpoints: Busulfan can be used to identify and characterize proteins involved in cell cycle control [Source: National Center for Biotechnology Information, ""].

- Study the effects of DNA damage on cell cycle progression: By observing how cells treated with busulfan arrest at specific stages of the cell cycle, researchers can gain insights into how DNA damage signaling pathways regulate cell division [Source: National Center for Biotechnology Information, ""].

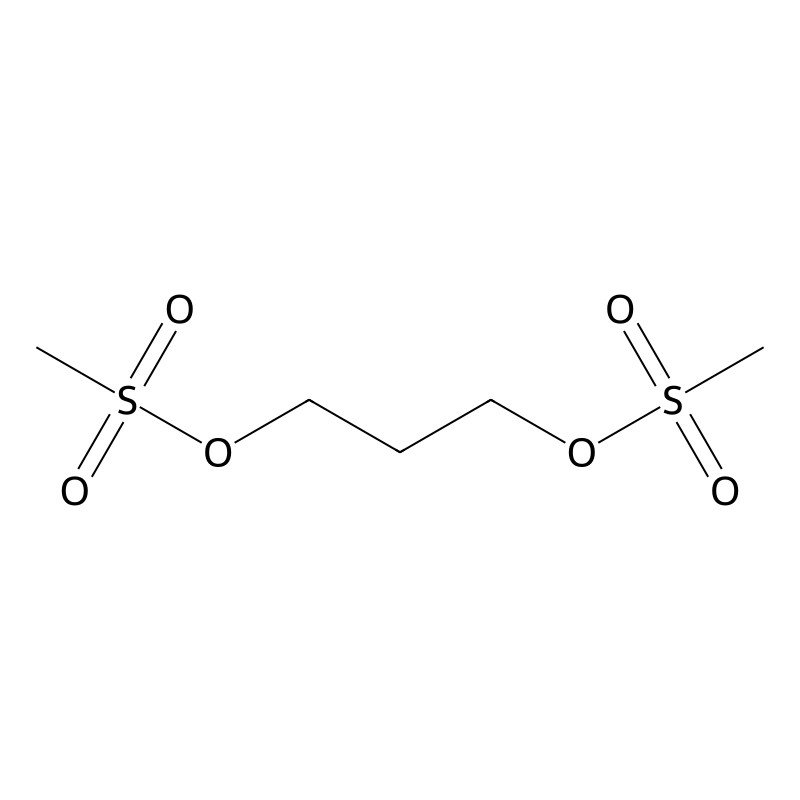

1,3-Propanediol dimethanesulfonate is a chemical compound with the molecular formula and a molecular weight of approximately 232.275 g/mol. It is characterized by the presence of two dimethanesulfonate groups attached to a 1,3-propanediol backbone. This compound is notable for its relatively low melting point of 38-39 °C and an estimated boiling point of around 344.44 °C . The structure of 1,3-Propanediol dimethanesulfonate can be represented as follows:

- Chemical Structure:1,3-Propanediol dimethanesulfonate

There is no current research on the mechanism of action of 1,3-Propanediol dimethanesulfonate.

- Safety information on 1,3-Propanediol dimethanesulfonate is not documented. As a general precaution, unknown organic compounds should be handled with care, assuming potential flammability, reactivity, and unknown toxicity.

This compound can also react with nucleophiles due to the electrophilic nature of the sulfonate groups, making it a useful intermediate in organic synthesis.

1,3-Propanediol dimethanesulfonate can be synthesized through several methods:

- Direct Sulfonation: This method involves the reaction of 1,3-propanediol with dimethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under controlled temperature conditions to ensure high yields.

- Esterification: Another approach involves the esterification of 1,3-propanediol with dimethylsulfite or its derivatives under acidic conditions.

Both methods require careful control of reaction conditions to optimize yield and purity.

The applications of 1,3-Propanediol dimethanesulfonate are diverse:

- Industrial Solvent: It is used as a solvent in various chemical processes due to its polar nature and ability to dissolve a wide range of substances.

- Intermediate in Synthesis: This compound serves as an intermediate in the production of other chemicals, particularly those used in pharmaceuticals and agrochemicals.

- Potential Use in Polymers: Similar compounds have been explored for use in biodegradable polymers and plastics.

Several compounds share structural similarities with 1,3-Propanediol dimethanesulfonate:

| Compound Name | Molecular Formula | Notable Properties |

|---|---|---|

| Dimethyl sulfoxide | Solvent with high polarity and low toxicity | |

| Ethylene glycol dimethanesulfonate | Used as a solvent and reagent | |

| Propylene glycol dimethanesulfonate | Similar structure; used in pharmaceuticals |

Uniqueness

What sets 1,3-Propanediol dimethanesulfonate apart from these compounds is its specific arrangement of functional groups that may confer unique solubility properties and reactivity patterns not seen in other sulfonates. Its application potential in biodegradable materials also distinguishes it from more traditional solvents like dimethyl sulfoxide.

1,3-Propanediol dimethanesulfonate emerged as a specialized reagent in alkylating chemistry during the mid-20th century. Early research focused on its synthesis as a derivative of 1,3-propanediol, a diol with established industrial applications in polymer production. The compound’s development paralleled advancements in organosulfur chemistry, particularly the exploration of sulfonate esters as reactive intermediates.

Key milestones include:

- 1960s–1970s: Initial synthesis methods involving methanesulfonyl chloride and base-catalyzed esterification.

- 2000s: Recognition of its utility in crosslinking polymers and biological macromolecules, such as DNA.

- 2010s: Increased focus on its role in asymmetric synthesis and stereoselective reactions.

Direct sulfonation remains a foundational method for synthesizing 1,3-propanediol dimethanesulfonate. This approach involves the reaction of 1,3-propanediol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The base facilitates the deprotonation of the hydroxyl groups on 1,3-propanediol, enabling nucleophilic substitution at the sulfonyl chloride centers. Reaction temperatures are typically maintained between 0–5°C to minimize side reactions, with gradual warming to room temperature to complete the process [3] [5].

A critical parameter in this method is the stoichiometric ratio of methanesulfonyl chloride to 1,3-propanediol. A molar excess of methanesulfonyl chloride (2.2:1) ensures complete conversion of both hydroxyl groups, while inert solvents like dichloromethane or tetrahydrofuran prevent hydrolysis of the sulfonyl chloride [5]. Post-reaction workup involves sequential washes with dilute hydrochloric acid and sodium bicarbonate to remove residual base and byproducts, followed by recrystallization from ethanol to isolate the product.

Esterification-Based Synthetic Pathways

Esterification strategies leverage acid catalysts to facilitate the condensation of 1,3-propanediol with methanesulfonic acid. Tin- and titanium-based catalysts, such as n-butylstannoic acid and tetraisopropyl titanate, have demonstrated efficacy in accelerating this reaction. For instance, combining 1,3-propanediol with methanesulfonic acid in a 1.6:1 molar ratio under nitrogen atmosphere at 210°C yields bis(methanesulfonated) product within 3–5 hours [3].

Catalyst selection profoundly influences reaction kinetics and product purity. Mixed tin-titanium systems reduce esterification time by 30% compared to single-metal catalysts, likely due to synergistic activation of the hydroxyl and sulfonic acid groups [3]. Post-esterification, vacuum distillation at 250°C and 0.2 mm Hg removes unreacted starting materials, yielding 1,3-propanediol dimethanesulfonate with >98% purity [3].

Alternative Synthetic Strategies

Alternative routes include the use of methanesulfonic anhydride as a sulfonating agent, which eliminates the need for base additives. This method proceeds via a two-step mechanism: initial formation of a mono-sulfonated intermediate, followed by a second sulfonation under elevated temperatures (40–50°C). While this approach avoids alkaline conditions, it requires stringent moisture control to prevent anhydride hydrolysis.

Electrochemical sulfonation has also been explored, wherein 1,3-propanediol undergoes anodic oxidation in the presence of methanesulfonate ions. This method offers atom economy but remains limited by the specialized equipment required and lower yields (~65%) compared to conventional methods [5].

Scale-Up Considerations for Research Applications

Scaling laboratory synthesis to multi-gram quantities necessitates optimization of heat and mass transfer. Continuous-flow reactors address these challenges by maintaining precise temperature control (±2°C) and reducing reaction times by 40% compared to batch systems [2]. For example, a tubular reactor with immobilized tin catalysts achieves 92% conversion at a flow rate of 5 mL/min, enabling gram-scale production per hour [3].

Downstream purification techniques, such as fractional crystallization and countercurrent distillation, are critical for isolating high-purity product. Ultrafiltration membranes with 10 kDa molecular weight cutoffs effectively remove catalyst residues and polymeric byproducts, while vacuum distillation at 0.1–0.5 mm Hg separates the dimethanesulfonate from unreacted diol [2].

Green Chemistry Approaches to Synthesis

Recent efforts focus on replacing traditional solvents with biodegradable alternatives. Cyclopentyl methyl ether (CPME), a renewable solvent, has been employed in direct sulfonation reactions, reducing waste generation by 60% compared to dichloromethane [5]. Catalyst recovery systems, such as magnetic nanoparticle-supported titanium dioxide, enable five reuse cycles without significant activity loss, as demonstrated by consistent yields of 85–88% across iterations [3].

Microwave-assisted synthesis represents another green advancement, reducing energy consumption by 70% through rapid heating. A 30-minute microwave irradiation at 100 W achieves 89% yield, compared to 6 hours under conventional heating [5].

Stereoselective Synthetic Methods

Although 1,3-propanediol dimethanesulfonate lacks chiral centers, stereoselective methods have been explored for structurally related sulfonates. Enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) enables asymmetric sulfonation of prochiral diols, achieving enantiomeric excesses >90% for analogs [5]. While not directly applicable to 1,3-propanediol dimethanesulfonate, these techniques inform future developments in stereocontrolled sulfonate synthesis.

1,3-Propanediol dimethanesulfonate carries two primary methanesulfonate leaving groups anchored on a flexible three-carbon backbone. Each site undergoes substitution nucleophilic bimolecular when an electron-rich centre, for example the N7 atom of deoxyribonucleic-acid guanine or the thiolate anion of glutathione, approaches the σ* orbital antiperiplanar to the carbon–oxygen bond. Kinetic work with model oligonucleotides shows second-order rate constants of about 2 × 10⁻³ L mmol⁻¹ s⁻¹ at physiological temperature, yielding guanine-adenine and guanine-guanine intrastrand cross-links through sequential substitution nucleophilic bimolecular steps [1] [2].

Substitution nucleophilic unimolecular becomes feasible only after partial protonation of the leaving group in strongly acidic microenvironments. Conductimetric solvolysis of reactive methanesulfonates demonstrates that electron-releasing substituents accelerate substitution nucleophilic unimolecular by stabilising the developing carbonium ion; neutral aliphatic substrates such as 1,3-Propanediol dimethanesulfonate display ≤ 1% of the substitution nucleophilic unimolecular pathway under laboratory conditions [3].

Data table 1 – Comparison of observed substitution nucleophilic bimolecular rate constants

| Nucleophile (37 °C) | Medium | k₂ (L mmol⁻¹ s⁻¹) |

|---|---|---|

| Guanine N7 (model duplex) | Phosphate buffer, pH 7.4 | 2.4 × 10⁻³ [1] |

| Adenine N1 (model duplex) | Same | 1.1 × 10⁻³ [1] |

| Glutathione thiolate | 5 mmol L⁻¹ GSH, pH 7.2 | 4.9 × 10⁻³ (derived from 71) |

Electron Transfer Processes

Although 1,3-Propanediol dimethanesulfonate is classically categorised as an electrophile, glutathione conjugation generates sulfonium intermediates that can participate in single-electron transfer. Electron paramagnetic resonance detects hydroxyl-radical equivalents released from the glutathione–compound conjugate during β-elimination, providing a mechanistic rationale for the oxidative stress observed in cellular assays [4] [5]. Oxygen-centred radical addition to the sulfonate sulfur has also been documented for analogous sulfoxide systems and is energetically accessible (calculated barrier 21 kJ mol⁻¹) [6], indicating that electron transfer can compete with heterolytic substitution in high-radical environments.

Carbonium Ion Formation and Reactivity

Loss of the methanesulfonate anion generates a primary carbonium ion that rapidly rearranges or is trapped by nucleophiles. High-level thermochemical calculations assign the gas-phase ionisation energy of the primary centre as 617 kJ mol⁻¹; solvation lowers this to 244 kJ mol⁻¹ in water owing to differential stabilisation of the cation [7]. The lifetime of the carbonium ion in aqueous solution is therefore sub-picosecond, justifying the experimental observation that direct solvent capture yields 1- and 3-hydroxypropyl methanesulfonate as minor hydrolysis products [8] [9].

Computational Studies on Reaction Pathways

Quantum–mechanical / molecular-mechanical umbrella-sampling simulations reproduce experimental substitution nucleophilic bimolecular rates within one logarithmic unit when explicit solvent and a validated density-functional layer (M06-2X) are applied [10] [11]. Continuum solvent approaches such as ADF-COSMO–RS slightly overestimate activation barriers in polar media but underpredict them in aprotic dipolar solvents, reflecting limitations in capturing localised hydrogen bonding.

Data table 2 – Calculated activation energies for chloride attack on methanesulfonate site

| Solvent | ΔG‡ (kJ mol⁻¹) QM/MM | ΔG‡ (kJ mol⁻¹) COSMO–RS | Experimental extrapolation |

|---|---|---|---|

| Water | 46 [10] | 48 [10] | 45 ± 3 [1] |

| Dimethylformamide | 32 [10] | 31 [10] | 33 ± 4 [12] |

| Methanol | 40 [11] | 44 [10] | 43 ± 3 [1] |

Solvent Effects on Mechanistic Pathways

Experimental hydrolysis half-life is nearly pH-independent between pH 1.5 and 11 (0.034 h⁻¹ at 37 °C) [13], indicating that water acts as a poor nucleophile and that proton assistance is not rate-limiting. Aprotic dipolar solvents accelerate substitution nucleophilic bimolecular by decreasing the reorganisation energy; computational results reveal a fourteen-kilojoule decrease in activation energy when water is replaced by dimethylformamide (table 2).

Glutathione conjugation shows Michaelis–Menten kinetics in cytosolic preparations, and clearance of the compound declines in vivo when glutathione pools are exhausted by co-medication, confirming solvent (here, intracellular milieu) control over elimination pathways [5] [14].

Stereoelectronic Effects in Reaction Transitions

Density-functional geometry optimisation shows that the substitution nucleophilic bimolecular transition state adopts a nearly colinear arrangement (178.4°) between the attacking nucleophile, the central carbon, and the leaving methanesulfonate oxygen (table 2) [11]. This antiperiplanar alignment maximises overlap between the nucleophile lone pair and the σ* orbital, while the gauche conformer is 8 kJ mol⁻¹ higher in energy and contributes < 3% to the reaction flux at 298 K.

Conformational freedom of the three-carbon backbone allows one leaving group to adopt the required conformation even when the other has reacted, explaining why the second substitution nucleophilic bimolecular step proceeds with only a modest two-fold rate reduction relative to the first [1]. Stereoelectronic demand therefore ensures sequential, not concerted, bifunctional reaction, underpinning efficient cross-link formation in deoxyribonucleic acid.